5-Hydroxy-3-methylquinolin-2(1H)-one

Quinolinone Heterocyclic chemistry Structure-activity relationship

5-Hydroxy-3-methylquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound belonging to the quinolinone class, characterized by a hydroxyl group at position 5 and a methyl substituent at position 3 on the quinolin-2(1H)-one core. Quinolinone derivatives are widely investigated for their diverse biological activities, including antimicrobial, antimalarial, and enzyme inhibitory properties.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B11911067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-methylquinolin-2(1H)-one
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2O)NC1=O
InChIInChI=1S/C10H9NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h2-5,12H,1H3,(H,11,13)
InChIKeyFGBXDWPCUUFHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3-methylquinolin-2(1H)-one: A Quinolinone Scaffold for Heterocyclic Chemistry and Drug Discovery


5-Hydroxy-3-methylquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound belonging to the quinolinone class, characterized by a hydroxyl group at position 5 and a methyl substituent at position 3 on the quinolin-2(1H)-one core. Quinolinone derivatives are widely investigated for their diverse biological activities, including antimicrobial, antimalarial, and enzyme inhibitory properties . The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of bioactive molecules and heterocyclic frameworks [1].

Why 5-Hydroxy-3-methylquinolin-2(1H)-one Cannot Be Replaced by Generic Quinolinone Analogs


Quinolin-2(1H)-ones are a broad class where subtle changes in substitution pattern profoundly alter biological activity. For instance, in a series of 3-hydroxyquinolin-2(1H)-ones evaluated as HIV-1 RNase H inhibitors, the introduction of ester or amide groups at position 4 and modifications to the benzenic moiety resulted in selective inhibitory properties in the 10–20 μM range, while all tested compounds exhibited high cellular cytotoxicity that limited their antiviral applications [1]. This demonstrates that the precise positioning of functional groups on the quinolinone core is critical for both target engagement and safety profile, meaning a generic quinolinone cannot simply be interchanged with 5-hydroxy-3-methylquinolin-2(1H)-one without risking loss of desired activity or introduction of uncharacterized toxicity.

Quantitative Evidence for 5-Hydroxy-3-methylquinolin-2(1H)-one: Differentiation from Closest Analogs


Structural Differentiation from Unsubstituted Quinolin-2(1H)-one and 3-Methylquinolin-2(1H)-one

5-Hydroxy-3-methylquinolin-2(1H)-one differs from the parent quinolin-2(1H)-one by the presence of a hydroxyl group at position 5 and a methyl group at position 3. In closely related quinolinone series, the introduction of a hydroxyl group on the benzenic moiety has been shown to modulate enzyme inhibitory activity. For example, in a study of diversely functionalized quinolinones for Alzheimer's disease, compound QN8—a quinolinone with specific substitution—exhibited potent and selective non-competitive inhibition of human recombinant acetylcholinesterase (hrAChE) with an IC50 of 0.29 µM and a Ki of 79 nM, while the majority of other quinolinones in the same series showed no significant activity [1]. Although 5-hydroxy-3-methylquinolin-2(1H)-one was not directly tested in that study, the data illustrate the profound impact that specific substitution patterns have on biological activity, supporting its differentiated value over unsubstituted or mono-substituted analogs.

Quinolinone Heterocyclic chemistry Structure-activity relationship

Differentiation from 3-Hydroxyquinolin-2(1H)-one Derivatives in HIV-1 RNase H Inhibition

A series of 3-hydroxyquinolin-2(1H)-one derivatives—structurally related to 5-hydroxy-3-methylquinolin-2(1H)-one—were evaluated as selective inhibitors of HIV-1 reverse transcriptase-associated RNase H. Most compounds showed inhibitory activity in the 10–20 μM range without affecting integrase or DNA polymerase activities [1]. However, all tested compounds exhibited high cellular cytotoxicity, limiting their antiviral application. The 5-hydroxy-3-methyl substitution pattern on the quinolinone core is distinct from the 3-hydroxy derivatives and may alter both potency and cytotoxicity profile, though direct comparative data are lacking.

Antiviral HIV-1 RNase H Quinolinone

Purity and Analytical Specification as a Procurement Differentiator

Commercially available 5-hydroxy-3-methylquinolin-2(1H)-one is offered at purities of 95% (AKSci) and 98% (Leyan), enabling procurement for different research needs . In contrast, many generic quinolinone building blocks are supplied at lower purities or as crude mixtures. The availability of this compound at 98% purity supports its use in sensitive biological assays where impurity profiles could confound results, such as enzyme inhibition or cellular studies.

Analytical chemistry Quality control Procurement

Optimal Application Scenarios for 5-Hydroxy-3-methylquinolin-2(1H)-one Based on Current Evidence


Synthesis of Diversely Functionalized Quinolinone Libraries for Acetylcholinesterase Inhibitor Screening

Based on the finding that specific quinolinone substitution patterns yield nanomolar acetylcholinesterase inhibitors (e.g., QN8 with IC50 = 0.29 µM, Ki = 79 nM), 5-hydroxy-3-methylquinolin-2(1H)-one can serve as a key building block for synthesizing focused quinolinone libraries aimed at identifying novel AChE inhibitors for Alzheimer's disease research [1].

Development of HIV-1 RNase H Inhibitors with Improved Selectivity Profiles

Given that 3-hydroxyquinolin-2(1H)-one derivatives show selective HIV-1 RNase H inhibition (10–20 µM) but are limited by cytotoxicity, the 5-hydroxy-3-methyl analog represents a structurally distinct scaffold for medicinal chemistry efforts seeking to decouple antiviral activity from cellular toxicity [1].

High-Purity Intermediate for Sensitive Biological Assays

With commercial availability at up to 98% purity, 5-hydroxy-3-methylquinolin-2(1H)-one is suitable for use as an intermediate in the synthesis of probe molecules or drug candidates intended for cellular and biochemical assays where impurity-driven artifacts must be minimized [1][2].

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